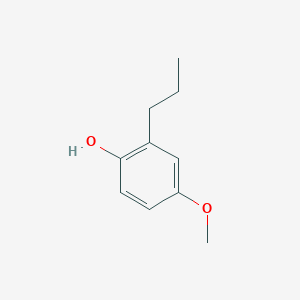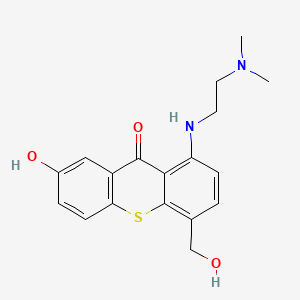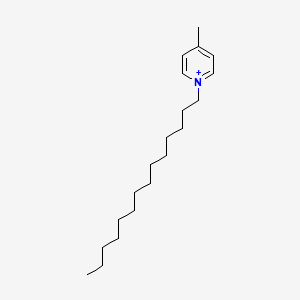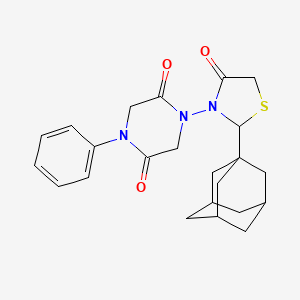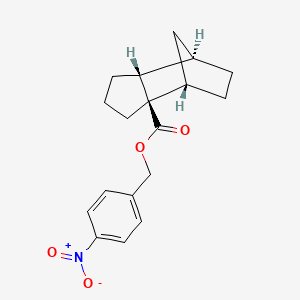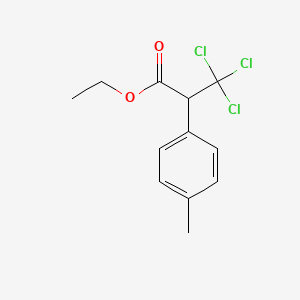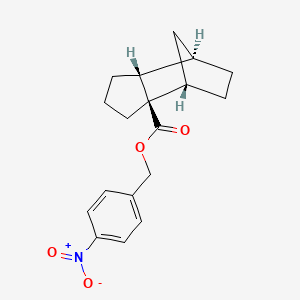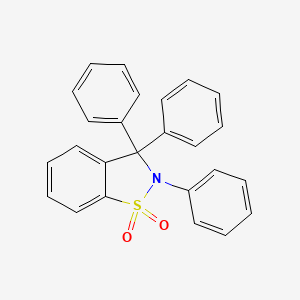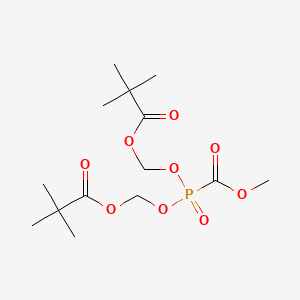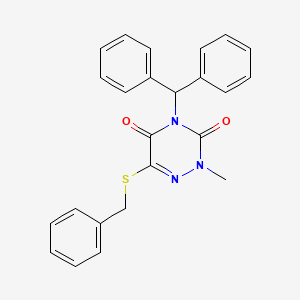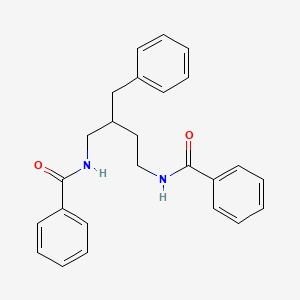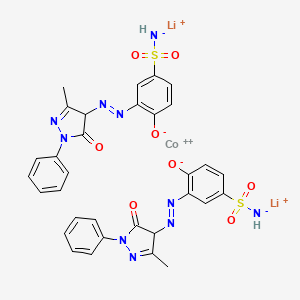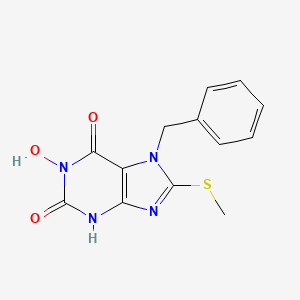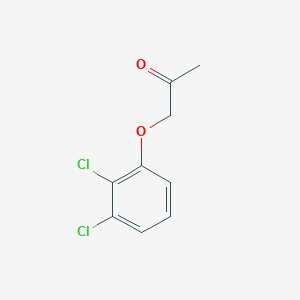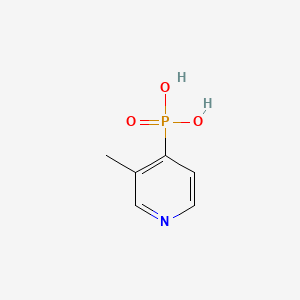
Phosphonic acid, (3-methyl-4-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (3-methyl-4-pyridinyl)- is an organic compound with the molecular formula C6H8NO3P It is a derivative of phosphonic acid, where the phosphonic acid group is attached to a pyridine ring substituted with a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, (3-methyl-4-pyridinyl)- can be synthesized through several methods. One common approach involves the reaction of 3-methyl-4-pyridinecarboxaldehyde with diethyl phosphite in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, leading to the formation of the desired phosphonic acid derivative after hydrolysis of the intermediate ester.
Another method involves the direct phosphorylation of 3-methyl-4-pyridine using phosphorus trichloride and water, followed by oxidation with hydrogen peroxide to yield the phosphonic acid.
Industrial Production Methods
Industrial production of phosphonic acid, (3-methyl-4-pyridinyl)- often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. Purification steps typically include crystallization and recrystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (3-methyl-4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine or phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with additional oxygen atoms, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Phosphonic acid, (3-methyl-4-pyridinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphatases and kinases.
Medicine: Research explores its potential as a therapeutic agent, especially in the treatment of diseases involving abnormal phosphate metabolism.
Industry: It is used in the development of flame retardants, corrosion inhibitors, and scale inhibitors in various industrial processes.
Mechanism of Action
The mechanism by which phosphonic acid, (3-methyl-4-pyridinyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that normally interact with phosphate substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Phosphonic acid, (3-methyl-4-pyridinyl)- can be compared with other similar compounds, such as:
Phosphonic acid, (4-pyridinyl)-: This compound lacks the methyl group at the 3-position, which can affect its reactivity and binding affinity.
Phosphonic acid, (2-methyl-4-pyridinyl)-: The position of the methyl group can influence the compound’s chemical properties and biological activity.
Phosphonic acid, (3-methyl-5-pyridinyl)-: Similar to the target compound but with the methyl group at the 5-position, leading to different steric and electronic effects.
The uniqueness of phosphonic acid, (3-methyl-4-pyridinyl)- lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
58816-02-7 |
|---|---|
Molecular Formula |
C6H8NO3P |
Molecular Weight |
173.11 g/mol |
IUPAC Name |
(3-methylpyridin-4-yl)phosphonic acid |
InChI |
InChI=1S/C6H8NO3P/c1-5-4-7-3-2-6(5)11(8,9)10/h2-4H,1H3,(H2,8,9,10) |
InChI Key |
ZZYRTUITEAODBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


